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‘ Compound of Interest

Compound Name: 1-butoxy-4-(4-pentylcyclohexyl)benzene
CAS No.: 66227-21-2
Cat. No.: B1659598

Get Quote

Executive Summary & Structural Rationale

In the development of advanced materials, particularly calamitic (rod-like) liquid crystals and nematogens, 1-butoxy-4-(4-pentylcyclohexyl)benzene
butoxy tail, a rigid para-disubstituted benzene core, and a trans-4-pentylcyclohexyl moiety. The thermodynamic stability of the trans-diequatorial confc
nematic mesophase formation.

As a Senior Application Scientist, | approach the structural elucidation of this molecule not merely as a checklist of peaks, but as an orthogonal, self-v
connectivity and stereochemistry, Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the electronic environment of functional groups, and Hic

bond-cleavage vulnerabilities.
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Fig 1. Multi-modal spectroscopic workflow for orthogonal structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the trans-diequatorial geometry of the cyclohexyl ring and the substitution pattern of the aromat
absence of exchangeable protons, which prevents solvent-induced line broadening.

Causality in NMR Interpretation

The para-substituted benzene ring exhibits a classic AA'BB' spin system in the *H NMR spectrum. Because the protons are in a trans relationship acr
approximately 8.6 Hz[1]. The chemical shifts of the 4-(4-pentylcyclohexyl)phenyl core are highly sensitive to the electronic effects of the para-substitu
shifting them upfield relative to the protons adjacent to the alkyl-substituted cyclohexyl ring[2]. Furthermore, the structural elucidation of substituted cy
the methine protons to confirm the thermodynamically stable trans-diequatorial conformation[3].

Table 1: *H and **C NMR Quantitative Assignments (400 MHz / 100 MHz, CDCls)
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Domain *H Chemical Shift (ppm) Multiplicity & Coupling (J in Hz) Integration
Aromatic 7.10 d(J=8.6) 2H
Aromatic 6.82 d(J=8.6) 2H
Aromatic -

Aromatic -

Butoxy 3.93 t(J=6.5) 2H
Cyclohexyl 2.40 tt (J=12.0,3.2) 1H
Butoxy 1.76 quintet (J=6.5) 2H
Aliphatic 1.00-1.85 m (Complex overlapping) 19H
Terminal 0.97 t(J=7.3) 3H
Terminal 0.89 t(J=7.0) 3H

Fourier-Transform Infrared (FT-IR) Spectroscopy

For vibrational analysis, Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic, and the resulting O-H

(2800-3000 cm™1) necessary for analyzing the pentyl and butoxy chains.

Wavenumber (cm~2)

Vibrational Mode

2920, 2850 C-H stretch (sp3)

1610, 1512 C=C stretch (sp?)

1245 C-O-C asymmetric stretch
1040 C-O-C symmetric stretch
825 C-H out-of-plane bend

High-Resolution Mass Spectrometry (HRMS)

Electron lonization (El) at 70 eV is utilized to generate reproducible radical cations. This specific energy level is chosen because it maximizes ionizati

referenced with established libraries.

Fragmentation Causality

The molecular ion ( M+-) is observed at m/z 302. In EI-MS, alkyl phenyl ethers frequently undergo a specific hydrogen transfer rearrangement—a prc

folds into a six-membered transition state, transferring a y -hydrogen to the ether oxygen. This triggers the expulsion of a neutral alkene (butene, 56 [

cleavage at the cyclohexyl-pentyl junction results in the loss of a pentyl radical (71 Da), yielding an ion at m/z 231.

Molecular lon [M]+
m/z 302

-Butene (56 Da)|-Pentyl (71 Da) \ . Comple>

[M - C4H8]+ [M - C5H11]+ [C10H130]H4
m/z 246 m/z 231 m/z 149
(H-Transfer) (Alkyl Cleavage) (Ring Cleavac
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Fig 2. Primary EI-MS fragmentation pathways of 1-butoxy-4-(4-pentylcyclohexyl)benzene.

Table 3: EI-MS Fragmentation Data

miz Ratio Relative Abundance lon Assignment
302 45% [M]+-

246 100% (Base) [M—=C4H8]+-

231 60% [M-C5H11]+

149 30% [C10H130]+

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following step-by-step methodologies incorporate internal calibration and background subtraction, rendering the data

Protocol A: NMR Acquisition

« Sample Preparation: Accurately weigh 15.0 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDClIs) containing (
tube.

 Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CD(
« Shimming: Execute 3D gradient shimming to optimize magnetic field homogeneity, ensuring the TMS signal full-width at half-maximum (FWHM) is
« 1H Acquisition: Apply a 30° excitation pulse. Acquire 16 transients with a 2-second relaxation delay ( d1 ) to ensure complete spin-lattice relaxation.
» 13C Acquisition: Switch to the carbon channel. Acquire 1024 transients using a 30° pulse, a 2-second relaxation delay, and WALTZ-16 composite pt

* Processing: Apply a 0.3 Hz exponential line-broadening window function. Fourier transform, phase correct, and reference the spectra strictly to TM

Protocol B: ATR-FTIR Analysis

« Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry. Acquire a background s
vapor.

« Sampling: Deposit ~2 mg of the sample directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform
» Acquisition: Acquire the sample spectrum from 4000 to 600 cm~* using 32 co-added scans.

* Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed b

Protocol C: GC-EI-MS Profiling
« Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the isotopic ratios and mass assignments for m/z 69, 21
« Injection: Prepare a 10 pg/mL solution of the analyte in GC-grade hexane. Inject 1.0 pL into the GC inlet operating at 250 °C with a 10:1 split ratio.

« Chromatography: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm). Program the oven from 100 °C (hold 1 min) to 3

» lonization & Detection: Transfer the eluent to the MS source maintained at 230 °C. Apply a 70 eV electron beam for ionization. Scan the quadrupol:
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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